molecular formula C8H6ClN3 B13179305 2-Chloro-5-(1H-pyrazol-3-yl)pyridine

2-Chloro-5-(1H-pyrazol-3-yl)pyridine

Cat. No.: B13179305
M. Wt: 179.60 g/mol
InChI Key: DORPMZGFBDHGRA-UHFFFAOYSA-N
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Description

2-Chloro-5-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-bromopyridine with hydrazine derivatives to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-5-(1H-pyrazol-3-yl)pyridine lies in its combination of a pyrazole and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloro-5-(1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C8H6ClN3/c9-8-2-1-6(5-10-8)7-3-4-11-12-7/h1-5H,(H,11,12)

InChI Key

DORPMZGFBDHGRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC=NN2)Cl

Origin of Product

United States

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